![molecular formula C22H27N5O3S B2968014 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 896312-62-2](/img/structure/B2968014.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to enhance biological activity through various mechanisms. The compound has the following characteristics:
Property | Value |
---|---|
Molecular Formula | C20H22N5OS |
Molecular Weight | 429.48 g/mol |
IUPAC Name | This compound |
LogP | 4.63 |
Polar Surface Area | 56.79 Ų |
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. A study by Aziz-ur-Rehman et al. (2011) noted that triazole derivatives can inhibit bacterial growth effectively. The compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Antitubercular Activity
The structural components of the compound suggest potential antitubercular activity. A related study explored the structure–activity relationship of similar compounds targeting Mycobacterium tuberculosis by inhibiting inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis . Given the structural similarities, it is hypothesized that our compound may also exhibit similar inhibitory effects.
Enzyme Inhibition
The compound's sulfanyl group is known to interact with various enzymes. In particular, studies have demonstrated that sulfamoyl derivatives possess urease inhibitory activity. This could indicate potential therapeutic applications in treating conditions associated with elevated urease levels .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to This compound :
- Antibacterial Efficacy: A series of derivatives were synthesized and evaluated for their antibacterial properties against E. coli and S. aureus. The results indicated that modifications in the triazole ring significantly affected the antibacterial potency, with some derivatives achieving IC50 values as low as 2 µM .
- Antitubercular Studies: Compounds targeting IMPDH were shown to possess selective activity against resistant strains of M. tuberculosis. The cyclohexyl and pyrrole components were critical for maintaining activity levels against resistant strains .
- Urease Inhibition: Compounds containing sulfamoyl groups were evaluated for their ability to inhibit urease activity in vitro. Results showed promising inhibition rates that suggest potential applications in managing infections caused by urease-producing bacteria .
Propriétés
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-29-18-11-10-17(14-19(18)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZJBHJXKAAARV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.